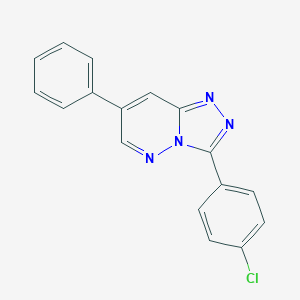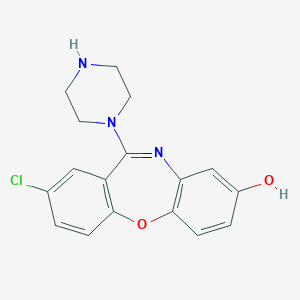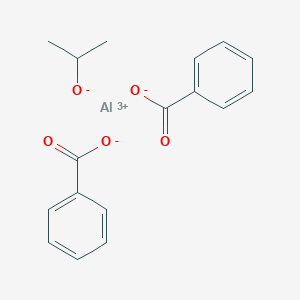
Aluminum;propan-2-olate;dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;propan-2-olate;dibenzoate is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is commonly used in laboratory experiments as a catalyst and has shown potential in various fields of research, including material science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of Aluminum;propan-2-olate;dibenzoate as a catalyst is based on its ability to activate certain functional groups in organic compounds. It works by coordinating with the functional group, which leads to the formation of an intermediate complex. This intermediate complex then undergoes a series of reactions, resulting in the desired product.
Effets Biochimiques Et Physiologiques
While Aluminum;propan-2-olate;dibenzoate has been extensively studied in laboratory experiments, there is limited research on its biochemical and physiological effects. However, it has been shown to have low toxicity levels, making it a safe choice for laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Aluminum;propan-2-olate;dibenzoate as a catalyst is its high reactivity and selectivity. It is also relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, its use is limited to certain types of reactions, and it may not be suitable for all experimental conditions.
Orientations Futures
There are several future directions for research on Aluminum;propan-2-olate;dibenzoate. One area of interest is its potential application in the production of renewable energy sources, such as biofuels. Additionally, further research is needed to explore its potential use in the production of pharmaceuticals and other valuable chemicals. Finally, there is a need for more studies on its biochemical and physiological effects, particularly in the context of human exposure.
In conclusion, Aluminum;propan-2-olate;dibenzoate is a versatile and useful compound that has shown potential in various fields of scientific research. Its unique properties as a catalyst make it a popular choice for laboratory experiments, and there are several promising future directions for research on this compound.
Méthodes De Synthèse
The synthesis of Aluminum;propan-2-olate;dibenzoate can be achieved through the reaction of aluminum isopropoxide with dibenzoic acid in the presence of a solvent such as toluene or benzene. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
Aluminum;propan-2-olate;dibenzoate is widely used as a catalyst in various scientific research applications. It has been used in the synthesis of organic compounds, including the preparation of esters, amides, and ethers. Additionally, it has been used in the production of polymers, such as polyesters and polycarbonates.
Propriétés
Numéro CAS |
105442-85-1 |
|---|---|
Nom du produit |
Aluminum;propan-2-olate;dibenzoate |
Formule moléculaire |
C17H17AlO5 |
Poids moléculaire |
328.29 g/mol |
Nom IUPAC |
aluminum;propan-2-olate;dibenzoate |
InChI |
InChI=1S/2C7H6O2.C3H7O.Al/c2*8-7(9)6-4-2-1-3-5-6;1-3(2)4;/h2*1-5H,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |
Clé InChI |
TZPOMCMYQHNEJQ-UHFFFAOYSA-L |
SMILES |
CC(C)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
SMILES canonique |
CC(C)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



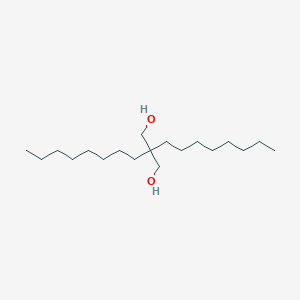
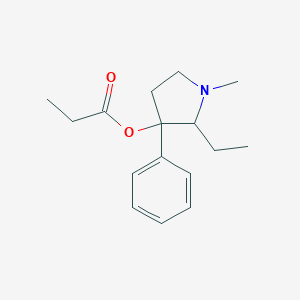
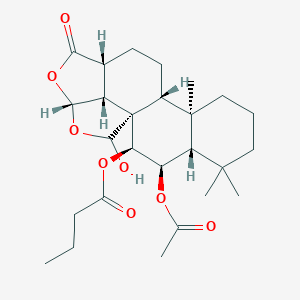
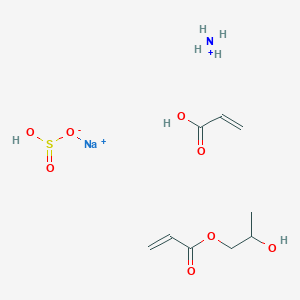
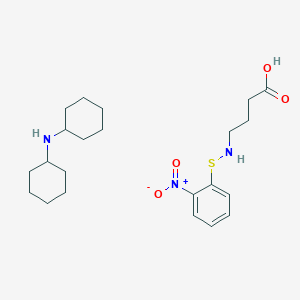
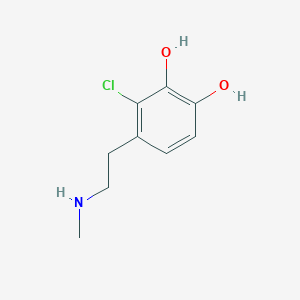
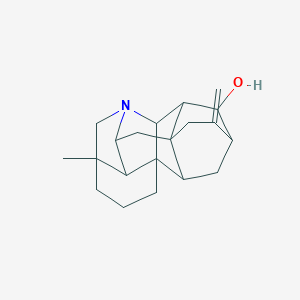
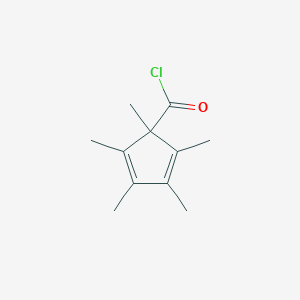
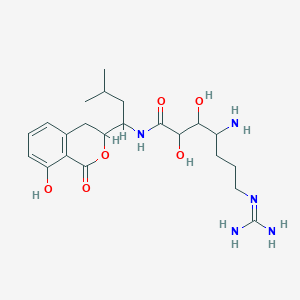
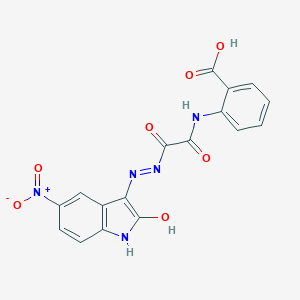
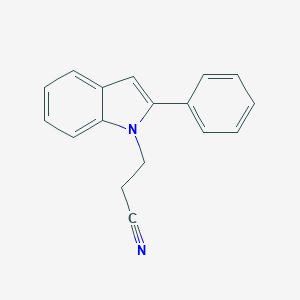
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
